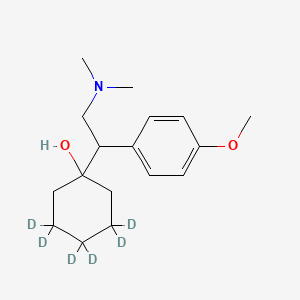

D,L-Venlafaxine-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of venlafaxine and its analogues, including deuterated versions, often involves chemoenzymatic methods that allow for stereo-selective synthesis. For instance, asymmetric synthesis of venlafaxine's enantiomers has been reported, highlighting the importance of enantioselectivity in the drug's pharmacological activity. These synthetic approaches provide valuable insights into the development of venlafaxine variants with potentially improved pharmacokinetic properties (Bhuniya & Nanda, 2012).

Molecular Structure Analysis

Venlafaxine is a racemic mixture composed of S-(+) and R-(-) enantiomers, each displaying different pharmacodynamic profiles. The molecular structure of venlafaxine, including its deuterated forms, plays a critical role in its mechanism of action, specifically in the inhibition of serotonin and norepinephrine reuptake. The structural analysis of venlafaxine and its metabolites has been enhanced through techniques such as liquid chromatography-tandem mass spectrometry (LC/MS/MS), which allows for detailed examination of the drug's enantiomers and their metabolic pathways (Kingbäck et al., 2012).

Chemical Reactions and Properties

Venlafaxine's chemical properties, including its reactivity and stability, are influenced by its structure and the presence of deuterium atoms in D,L-Venlafaxine-d6. These properties are essential for understanding the drug's metabolism, particularly how it is processed by cytochrome P450 enzymes such as CYP2D6 and CYP3A4, leading to its active metabolite O-desmethylvenlafaxine (ODV) and other metabolites. Studies have shown that the genotype of CYP2D6 can significantly affect the disposition of venlafaxine's enantiomers in the body (Kingbäck et al., 2012).

Physical Properties Analysis

The physical properties of venlafaxine, such as solubility, melting point, and crystalline form, can affect its formulation and therapeutic efficacy. Venlafaxine hydrochloride, for example, exists in multiple polymorphic forms, each with distinct physical characteristics. The study of these forms is crucial for drug design and development, ensuring optimal bioavailability and stability of the drug (Bernardi et al., 2013).

Applications De Recherche Scientifique

Études pharmacocinétiques précliniques

D,L-Venlafaxine-d6 est utilisé dans des études pharmacocinétiques (PK) précliniques chez des modèles animaux au cours de la phase de développement de la formulation {svg_1}. Ces études fournissent des preuves préliminaires et une image presque claire du comportement PK du médicament et/ou de ses formes posologiques avant les études cliniques sur l'homme {svg_2}. Cela aide à adapter la forme posologique en fonction du comportement clinique attendu et requis {svg_3}.

Formes posologiques orales solides à libération prolongée

This compound est utilisé dans le développement de formes posologiques orales solides à libération prolongée (ER) {svg_4}. Les données obtenues à partir des études PK précliniques aident à cribler les formulations ER prototypes pour étayer le développement et la sélection d'une forme posologique optimale pour les études PK cliniques chez l'homme {svg_5}.

Traitement des troubles dépressifs

La venlafaxine, le composé parent de this compound, est un agent thérapeutique très prescrit et l'un des plus sûrs et des plus efficaces utilisés dans le traitement de différents types de troubles dépressifs dans le monde {svg_6}.

Analyse quantitative

This compound est utilisé dans l'analyse quantitative de la venlafaxine et de ses métabolites {svg_7}. La méthode LC–MS/MS de surveillance à réaction multiple (MRM) développée à cette fin a démontré une fiabilité suffisante pour quantifier simultanément la venlafaxine et son métabolite équipotent, la O-desméthylvenlafaxine (ODV), dans le plasma de lapin {svg_8}.

Surveillance environnementale

L'Union européenne exige une surveillance environnementale du médicament antidépresseur venlafaxine {svg_9}. This compound, en tant que standard interne marqué à l'isotope stable, pourrait être utilisé dans l'analyse de la venlafaxine dans des échantillons environnementaux.

Procédés d'oxydation avancés

This compound peut être utilisé dans l'étude des procédés d'oxydation avancés {svg_10}. Ces procédés constituent un remède contre la propagation des micropolluants {svg_11}. Les décompositions photo-induites et électrochimiques de la venlafaxine ont été étudiées en termes de mécanisme et d'efficacité en utilisant la chromatographie liquide haute performance couplée à la spectrométrie de masse à haute résolution à fragmentation multiple {svg_12}.

Mécanisme D'action

Target of Action

D,L-Venlafaxine-d6, a deuterium-labeled metabolite of Venlafaxine , primarily targets the serotonin (5-HT) and norepinephrine (NE) transporters . These transporters play a crucial role in mood regulation .

Mode of Action

Venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), work by potently and selectively inhibiting the reuptake of both serotonin and norepinephrine . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .

Biochemical Pathways

The antidepressant effect of venlafaxine is often associated with an enhancement of serotonergic neurotransmission at low doses . High doses of venlafaxine, which elicit a concomitant increase in 5-HT and NE tone, are associated with changes in different forms of plasticity in discrete brain areas . The metabolism of venlafaxine occurs by cytochrome P450 (CYP) enzyme CYP2D6 yielding O-desmethylvenlafaxine . A lesser metabolite, N-desmethylvenlafaxine, is produced by CYP3A4 .

Pharmacokinetics

Venlafaxine is absorbed and distributed in the body, metabolized primarily by CYP2D6 to its active metabolite, O-desmethylvenlafaxine (ODV), and then excreted . The pharmacokinetics of venlafaxine can be influenced by genetic polymorphisms in CYP2D6 and CYP2C19 .

Result of Action

The molecular and cellular effects of venlafaxine’s action involve the potentiation of neurotransmission . This can lead to changes in mood and relief from depressive symptoms . In addition, venlafaxine has been found to induce apoptosis in certain cell types .

Action Environment

Environmental factors can influence the action, efficacy, and stability of venlafaxine. For instance, the presence of venlafaxine and its metabolites in aquatic systems is a matter of serious concern, as they are difficult to remove by traditional wastewater treatment processes . Additionally, exposure to an enriched environment has been associated with a reduction in the onset of action of venlafaxine .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

D,L-Venlafaxine-d6, like its parent compound Venlafaxine, is a mixed serotonin-norepinephrine reuptake inhibitor that binds and blocks both the SERT and NET transporters . This interaction with the transporters prevents the reuptake of serotonin and norepinephrine, thereby increasing their concentration in the synaptic cleft and enhancing neurotransmission .

Cellular Effects

Venlafaxine and its active metabolite O-desmethylvenlafaxine (ODV) have been shown to influence cell function by modulating the levels of serotonin and norepinephrine, key neurotransmitters involved in mood regulation . By inhibiting the reuptake of these neurotransmitters, this compound can potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of serotonin and norepinephrine reuptake at the presynaptic terminal . This is achieved through its binding interactions with the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to an increase in the levels of these neurotransmitters in the synaptic cleft .

Temporal Effects in Laboratory Settings

High doses of Venlafaxine, which elicit a concomitant increase in 5-HT and NE tone, are associated with changes in different forms of plasticity in discrete brain areas .

Dosage Effects in Animal Models

In animal models, the effects of Venlafaxine have been shown to vary with different dosages . For instance, preclinical studies show that the antidepressant effect of Venlafaxine is often associated with an enhancement of serotonergic neurotransmission at low doses .

Metabolic Pathways

Venlafaxine is metabolized into its major active metabolite, O-desmethylvenlafaxine (ODV), primarily by the CYP2D6 enzyme . This suggests that this compound may also be involved in similar metabolic pathways.

Subcellular Localization

Given its role as a neurotransmitter reuptake inhibitor, it is likely to be localized at the presynaptic terminal where it can interact with the serotonin and norepinephrine transporters .

Propriétés

IUPAC Name |

3,3,4,4,5,5-hexadeuterio-1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/i4D2,5D2,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVNVHUZROJLTJ-KETLRHEYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(CC(C1([2H])[2H])([2H])[2H])(C(CN(C)C)C2=CC=C(C=C2)OC)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1R-[1alpha,2alpha(S*)]]- (9CI)](/img/no-structure.png)

![(2Z)-2-Hydroxy-2-[(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde](/img/structure/B1147503.png)

![3,4-O-Isopropylidene Clindamycin 2-[Bis(2,2,2-trichloroethyl)phosphate]](/img/structure/B1147509.png)

![Tetrasodium;8-hydroxy-7-[[4-[2-[4-[(8-hydroxy-5-sulfonatoquinolin-7-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]quinoline-5-sulfonate](/img/structure/B1147518.png)